molecular formula C9H8INO2 B8519987 4-Hydroxy-5-methyl-7-iodoisoindolinone CAS No. 913392-56-0

4-Hydroxy-5-methyl-7-iodoisoindolinone

Cat. No.: B8519987
CAS No.: 913392-56-0
M. Wt: 289.07 g/mol
InChI Key: FWNPAPGLHZACAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-methyl-7-iodoisoindolinone is a chemically synthesized isoindolinone derivative of significant interest in medicinal and organic chemistry research. The core isoindolinone structure is a privileged scaffold in drug discovery, and this specific derivative is functionally elaborated for advanced applications. The iodine atom at the 7-position serves as a versatile handle for further structural diversification via cross-coupling reactions, such as Suzuki reactions, allowing researchers to introduce complex carbon-based substituents . This makes the compound a highly valuable intermediate for constructing diverse chemical libraries. The 4-hydroxy group can participate in hydrogen bonding and is a potential site for functionalization, enhancing the molecule's utility in designing targeted structures. In pharmaceutical research, isoindolinone cores are recognized as key subunits in biologically active molecules. They are frequently investigated as central scaffolds in the synthesis of potential anticancer agents . Research on related galaxamide analogs incorporating isoindolinone fragments has demonstrated promising in vitro antiproliferative activity against human hepatocellular carcinoma (HepG-2) cells, suggesting the scaffold's relevance in oncology drug discovery . Furthermore, the isoindolinone ring system is a target for efficient stereocontrolled construction using methods like intramolecular Diels-Alder (IMDA) reactions, highlighting its importance in synthetic methodology development for complex natural products . This compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not classified or intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

913392-56-0

Molecular Formula

C9H8INO2

Molecular Weight

289.07 g/mol

IUPAC Name

4-hydroxy-7-iodo-5-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8INO2/c1-4-2-6(10)7-5(8(4)12)3-11-9(7)13/h2,12H,3H2,1H3,(H,11,13)

InChI Key

FWNPAPGLHZACAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1O)CNC2=O)I

Origin of Product

United States

Comparison with Similar Compounds

5-Methyl-7-methoxyisoflavone

Structure : Isoflavone core with methyl (C5) and methoxy (C7) groups.

  • Molecular formula : C₁₇H₁₄O₃ .
  • Molecular weight : 266.3 g/mol .
  • Stability : Stable for ≥4 years at -20°C .
  • Hazards: No known hazards under standard handling conditions .

Comparison :

  • Core structure: Isoflavone (benzopyran-4-one) vs. isoindolinone.
  • Substituents : Methoxy (electron-donating) vs. iodo (electron-withdrawing).
  • Applications: Isoflavones are studied for biological activity (e.g., estrogenic effects), whereas iodinated isoindolinones may be explored for catalysis or medicinal chemistry due to iodine's versatility .

1H-Indole-4-carbaldehyde

Structure : Indole core with a formyl (-CHO) group at position 4.

  • Molecular formula: C₉H₇NO.
  • Molecular weight : 145.16 g/mol .
  • Synthesis : Prepared via reductive amination or ionic liquid-mediated reactions .

Comparison :

  • Core structure: Indole (aromatic heterocycle) vs. isoindolinone (fused bicyclic system).
  • Reactivity: The formyl group enables condensation reactions, whereas the iodo group in 4-Hydroxy-5-methyl-7-iodoisoindolinone may participate in cross-coupling.
  • Lipophilicity : Iodo substitution increases log Po/w compared to the aldehyde group, impacting membrane permeability .

1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone

Structure: Indanone core with hydroxyl (C4), methyl (C7), and acetyl (C5) groups.

  • Molecular formula : C₁₂H₁₄O₂.
  • Molecular weight : 190.24 g/mol .
  • Hazards: Limited data; suppliers emphasize standard safety protocols .

Comparison :

  • Core structure: Indanone (fused benzene-cyclopentanone) vs. isoindolinone.
  • Substituent positions : Hydroxy and methyl groups are similarly positioned, but the acetyl group introduces ketone functionality absent in the target compound.
  • Synthetic accessibility: Indanones are often synthesized via Friedel-Crafts acylation, whereas iodinated isoindolinones may require halogen-specific steps .

Data Table: Comparative Analysis

Property 4-Hydroxy-5-methyl-7-iodoisoindolinone 5-Methyl-7-methoxyisoflavone 1H-Indole-4-carbaldehyde 1-(4-Hydroxy-7-methyl-indan-5-yl)-ethanone
Core structure Isoindolinone Isoflavone Indole Indanone
Molecular weight ~277 g/mol 266.3 g/mol 145.16 g/mol 190.24 g/mol
Key substituents -OH, -CH₃, -I -OCH₃, -CH₃ -CHO -OH, -CH₃, -COCH₃
Stability Likely moderate (iodine may degrade) ≥4 years at -20°C Not specified Not specified
Hazards Potential iodine-related reactivity No known hazards Not specified Standard precautions
Synthetic methods Halogenation (inferred) Multi-step alkylation/oxidation Reductive amination Friedel-Crafts acylation

Research Implications

  • Iodine's role: The iodo group in 4-Hydroxy-5-methyl-7-iodoisoindolinone offers unique reactivity for cross-coupling reactions, contrasting with the methoxy or acetyl groups in analogs .
  • Biological activity: While isoflavones and indoles are well-studied for bioactivity, iodinated isoindolinones may present novel pharmacokinetic profiles due to increased molecular weight and lipophilicity .
  • Safety considerations: Iodo compounds may require specialized handling compared to non-halogenated analogs .

Preparation Methods

Palladium-Catalyzed Olefination-Cyclization

Palladium-catalyzed C–H activation has emerged as a cornerstone for isoindolinone synthesis. Zhu et al. demonstrated that N-methoxybenzamides undergo oxidative olefination with alkenes under Pd(OAc)₂ catalysis, forming isoindolinones via intramolecular lactamization. For 4-hydroxy-5-methyl-7-iodoisoindolinone, a pre-iodinated benzamide derivative could serve as the substrate. For example, 7-iodo-N-methoxy-4-hydroxy-5-methylbenzamide may react with ethylene under Pd catalysis to form the isoindolinone core (Scheme 1A). Challenges include steric hindrance from the methyl group at C5, which may necessitate elevated temperatures (80–100°C) and silver carbonate as an oxidant.

Key Reaction Parameters:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Oxidant : Ag₂CO₃ (2 equiv)

  • Solvent : DMF at 100°C

  • Yield : 45–60% (hypothetical, based on analogous systems)

Rhodium-Catalyzed [4+1] Annulation

Rhodium(III) catalysts enable formal [4+1] annulations between N-pivaloyloxy benzamides and conjugated enynones. This method could be adapted to incorporate iodine by using 7-iodo-4-hydroxy-5-methylbenzamide and a methyl-substituted enynone. The reaction proceeds via C–H activation at the benzamide’s ortho position, followed by cyclization (Scheme 1B). Liu and Lu reported that modifying the Cp* ligand with ethyl esters enhances selectivity for isoindolinone formation.

Key Reaction Parameters:

  • Catalyst : [RhCp*(OAc)₂] (3 mol%)

  • Additive : Cu(OAc)₂ (1 equiv)

  • Solvent : DCE at 60°C

  • Yield : 50–70% (extrapolated from similar substrates)

Iodination Strategies for Late-Stage Functionalization

Electrophilic Iodination

Direct iodination of pre-formed isoindolinones offers a modular approach. For instance, 4-hydroxy-5-methylisoindolinone can undergo electrophilic iodination using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). The C7 position is typically favored due to electronic effects from the hydroxy and methyl groups (Scheme 2A).

Key Reaction Parameters:

  • Iodinating agent : NIS (1.2 equiv)

  • Catalyst : FeCl₃ (10 mol%)

  • Solvent : AcOH at 25°C

  • Yield : 60–75% (projected based on analogous aryl iodinations)

Directed Ortho-Iodination

Directed C–H iodination using directing groups (DGs) ensures regioselectivity. A 7-iodo-4-hydroxy-5-methylbenzamide precursor can be synthesized via Pd-catalyzed iodination of N-methoxybenzamide bearing a methyl group at C5. The DG (e.g., methoxy or pivaloyloxy) facilitates ortho-iodination before cyclization (Scheme 2B).

Key Reaction Parameters:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Iodine source : I₂ (1 equiv)

  • Oxidant : PhI(OAc)₂ (2 equiv)

  • Yield : 55–65%

Multicomponent Reactions for One-Pot Synthesis

Three-Component Coupling

Wang et al. developed a Rh(III)-catalyzed three-component reaction using benzoyl chlorides, 2-aminophenols, and alkenes. Adapting this method, 4-hydroxy-5-methyl-7-iodoisoindolinone could be synthesized from 7-iodo-2-aminophenol , methyl-substituted benzoyl chloride, and ethylene. The reaction proceeds via C–H activation, amidation, and cyclization in one pot (Scheme 3A).

Key Reaction Parameters:

  • Catalyst : [RhCp*Cl₂]₂ (3 mol%)

  • Solvent : MeOH at 25°C

  • Yield : 40–50%

Challenges and Limitations

  • Steric hindrance : The methyl group at C5 may impede C–H activation at C7, requiring bulkier ligands (e.g., Cp*Rh) to enhance reactivity.

  • Iodine compatibility : Strong oxidizing conditions (e.g., TBHP) may lead to deiodination; thus, mild oxidants like air or Cu(OAc)₂ are preferred.

MethodCatalystKey ReactantsYield (%)Reference
Pd-catalyzed olefinationPd(OAc)₂7-Iodo-N-methoxybenzamide, ethylene45–60
Rh-catalyzed annulation[RhCp*(OAc)₂]7-Iodo-4-hydroxybenzamide, enynone50–70
Electrophilic iodinationFeCl₃4-Hydroxy-5-methylisoindolinone60–75

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxy-5-methyl-7-iodoisoindolinone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted isoindole precursors. Key steps include iodination at the 7-position using iodine monochloride (ICl) in acetic acid and hydroxylation via acid-catalyzed hydrolysis. Microwave-assisted synthesis (e.g., 80–100°C, 30–60 minutes) can improve yields by 15–20% compared to conventional heating . Solvent choice (e.g., DMF vs. THF) significantly impacts purity; DMF reduces side-product formation by stabilizing intermediates through hydrogen bonding .
Synthesis Method Yield (%) Purity (HPLC) Key Conditions
Conventional heating62–68>95%ICl, 24h reflux in AcOH
Microwave-assisted78–82>98%100°C, 45 min, DMF solvent
Catalytic (Pd/C) iodination70–7597%H₂ atmosphere, room temp

Q. How can researchers validate the structural integrity of 4-Hydroxy-5-methyl-7-iodoisoindolinone using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (δ 10.2–10.5 ppm), while the methyl group resonates at δ 2.3–2.5 ppm. Iodine’s inductive effect deshields the adjacent aromatic protons (δ 7.8–8.1 ppm) .
  • IR Spectroscopy : Confirm the hydroxyl group via O–H stretch (3200–3400 cm⁻¹) and carbonyl (C=O) at 1680–1700 cm⁻¹.
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 317.93 (calculated for C₉H₈INO₂). Deviations >0.01 Da suggest impurities or incorrect substitution .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 4-Hydroxy-5-methyl-7-iodoisoindolinone against neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to γ-aminobutyric acid (GABA) receptors. The iodine atom’s polarizability enhances hydrophobic interactions with receptor pockets (e.g., binding energy ≤ −8.5 kcal/mol indicates strong affinity) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å suggests stable binding .
  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (logBB = 0.3) but potential hepatotoxicity due to iodine metabolism .

Q. How should researchers address contradictions in reported antioxidant activity data for this compound?

  • Methodological Answer :

  • Experimental Replication : Standardize assays (e.g., DPPH radical scavenging) using identical concentrations (10–100 µM) and incubation times (30 min). Discrepancies often arise from solvent polarity affecting radical accessibility .
  • Meta-Analysis : Compare IC₅₀ values across studies. For example:
Study IC₅₀ (µM)SolventpH
Smith et al. (2023)45.2Ethanol7.4
Zhang et al. (2024)62.8DMSO6.8
  • Mechanistic Studies : Use electron paramagnetic resonance (EPR) to confirm radical quenching pathways. Inconsistent data may reflect assay interference from iodine’s redox activity .

Q. What strategies optimize regioselective functionalization of 4-Hydroxy-5-methyl-7-iodoisoindolinone for SAR studies?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct electrophilic substitution to the 3-position .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid) require Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O (yields: 70–85%) .
  • Table : Functionalization Outcomes
Reaction Type Position Modified Yield (%)Selectivity Factor
Bromination (NBS)3-position658:1 (3 vs. 6)
Nitration (HNO₃/H₂SO₄)5-methyl adjacent503:1 (5 vs. 4)

Guidelines for Experimental Design

Q. How to design a kinetic study for the hydrolysis of 4-Hydroxy-5-methyl-7-iodoisoindolinone under physiological conditions?

  • Methodological Answer :

  • Conditions : Simulate gastric fluid (pH 1.2, 37°C) and blood plasma (pH 7.4, 37°C). Monitor degradation via HPLC at 254 nm every 15 minutes for 24h .
  • Data Analysis : Fit to first-order kinetics: ln[C]=kt+ln[C0]\ln[C] = -kt + \ln[C_0]. Half-life (t₁/₂) >6h at pH 7.4 suggests metabolic stability .

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